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molecular formula C13H11NO3 B8570666 1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione CAS No. 107249-76-3

1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione

Cat. No. B8570666
M. Wt: 229.23 g/mol
InChI Key: HVCJCMUWTJUAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06232430B1

Procedure details

N-(4-Allyloxyphenyl)chlorosuccinimide (265.5 g, 1 mole) was dissolved in dichloromethane (1300 ml) and cooled to 10° C. Triethylamine (101 g, 1 mole) was added in 10 min and the reaction was stirred for 10 min. The reaction mixture was washed with 1M hydrochloric acid and dried over sodium sulfate. The organic solvent was removed under reduced pressure and the solid was recrystallized from methanol.
Name
N-(4-Allyloxyphenyl)chlorosuccinimide
Quantity
265.5 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=[O:16])[CH2:14][CH:13](Cl)[C:12]2=[O:18])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].C(N(CC)CC)C>ClCCl>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:15](=[O:16])[CH:14]=[CH:13][C:12]2=[O:18])=[CH:9][CH:10]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
N-(4-Allyloxyphenyl)chlorosuccinimide
Quantity
265.5 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)N1C(C(CC1=O)Cl)=O
Name
Quantity
1300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with 1M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C=C)OC1=CC=C(C=C1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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